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Compound of Interest

Compound Name: AF568 alkyne, 5-isomer

Cat. No.: B15498014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of AF568 alkyne, 5-isomer, a fluorescent probe

widely used for labeling and detecting proteins and nucleic acids. We will cover its chemical

properties, the core labeling methodology, detailed experimental protocols, and key

applications.

Introduction to AF568 Alkyne and Click Chemistry
AF568 alkyne is a bright, photostable, orange-fluorescent dye equipped with a terminal alkyne

group.[1] This functional group makes it an ideal reagent for "click chemistry," specifically the

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1] This reaction forms a

highly stable, covalent triazole linkage between the alkyne-containing dye and an azide-

modified biomolecule.[1][2][3]

The CuAAC reaction is exceptionally specific and bioorthogonal, meaning neither the alkyne

nor the azide group is typically found in natural biological systems, which prevents unwanted

side reactions with native cellular components.[3] The reaction is efficient, proceeds rapidly

under aqueous conditions, and is stable across a broad pH range (4-12), making it a robust

tool for labeling complex biological samples.[4]

Core Properties of AF568 Alkyne

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15498014?utm_src=pdf-interest
https://www.benchchem.com/product/b15498014?utm_src=pdf-body
https://vectorlabs.com/products/azdye-568-alkyne/
https://vectorlabs.com/products/azdye-568-alkyne/
https://vectorlabs.com/products/azdye-568-alkyne/
https://bioconjugation.bocsci.com/resources/cu-catalyzed-azide-alkyne-cycloaddition-cuaac.html
https://www.lumiprobe.com/click-chemistry
https://www.lumiprobe.com/click-chemistry
https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15498014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The spectral and physical properties of AF568 alkyne make it well-suited for various

fluorescence-based applications, including microscopy and flow cytometry.[1][5] It is optimally

excited by the 568 nm laser line.[1]

Property Value Reference

Excitation Maximum (λabs) ~578 nm [1]

Emission Maximum (λem) ~602 nm [1]

Molar Extinction Coefficient (ε) ~88,000 cm-1M-1 [1]

Molecular Weight ~731.39 g/mol [1]

Solubility Water, DMSO, DMF [1]

Storage Conditions
-20°C, desiccated, protected

from light
[1]

The Labeling Principle: Copper-Catalyzed Azide-
Alkyne Cycloaddition (CuAAC)
The foundation of labeling with AF568 alkyne is the CuAAC reaction. This process involves the

formation of a stable five-membered triazole ring by joining the terminal alkyne of the dye with

an azide group on a target biomolecule. The reaction's success hinges on the presence of a

Copper(I) catalyst, which dramatically accelerates the cycloaddition by orders of magnitude

compared to the uncatalyzed thermal reaction.[4] The active Cu(I) is typically generated in situ

by reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[6]
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Caption: The CuAAC reaction mechanism for labeling biomolecules.

Experimental Protocols
Successful labeling requires careful preparation of reagents and optimization of reaction

conditions. The following are generalized protocols for labeling proteins and nucleic acids.

The overall process follows a consistent series of steps, from sample preparation to final

analysis.
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1. Prepare Biomolecule
(Incorporate Azide Group)

2. Prepare Stock Solutions
(AF568 Alkyne, Catalyst, Ligand)

3. Set Up Click Reaction
(Combine Biomolecule, Dye, Catalyst)

4. Incubation
(Room Temp, 30-60 min)

5. Purification
(Remove Excess Reagents)

6. Analysis
(SDS-PAGE, Microscopy, etc.)
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Caption: A generalized workflow for biomolecule labeling via click chemistry.

This protocol is adapted for labeling azide-modified proteins in a cell lysate or as a purified

sample.[7][8] Azide groups can be introduced into proteins metabolically using azide-bearing

amino acid analogs or through chemical modification.

Materials:

Azide-modified protein sample (1-5 mg/mL)

AF568 Alkyne (10 mM stock in DMSO)
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Copper(II) Sulfate (CuSO₄) (20 mM stock in water)[8]

THPTA Ligand (100 mM stock in water): A copper-chelating ligand that stabilizes the Cu(I)

ion, reduces protein damage, and accelerates the reaction.[7][8]

Sodium Ascorbate (300 mM stock in water, prepare fresh): The reducing agent to generate

Cu(I).[8]

PBS buffer (pH 7.4)

Procedure:

In a microfuge tube, combine the following in order:

50 µL of protein lysate

100 µL of PBS buffer

4 µL of 1 mM AF568 Alkyne (for a final concentration of ~20 µM, may require optimization).

[8]

Vortex the mixture briefly.

Add 10 µL of 100 mM THPTA solution and vortex.[8]

Add 10 µL of 20 mM CuSO₄ solution and vortex.[8]

To initiate the reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution.[8]

Vortex immediately.

Protect the reaction from light and incubate at room temperature for 30 minutes.[8]

Purification: After incubation, precipitate the labeled protein to remove unreacted dye and

catalyst components. A common method is methanol/chloroform precipitation:

Add 600 µL of methanol to the 200 µL reaction mixture.[8]

Add 150 µL of chloroform, vortex.[8]
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Add 400 µL of water, vortex.[8]

Centrifuge for 5 minutes at >13,000 x g. The protein will be in the interface layer.[8]

Carefully remove the upper aqueous phase.[8]

Add 450 µL of methanol to wash the pellet, vortex, and centrifuge again.[8]

Discard the supernatant and allow the protein pellet to air dry before resuspension in the

desired buffer for downstream analysis.

This protocol is suitable for labeling alkyne-modified oligonucleotides or DNA with an azide-

functionalized dye. For use with AF568 alkyne, one would use an azide-modified nucleic acid.

The principle remains the same.

Materials:

Alkyne-modified oligonucleotide (20-200 µM)

AF568 Azide (or other dye-azide) (10 mM stock in DMSO)

Copper(II)-TBTA Complex (10 mM stock in 55% DMSO): TBTA is another effective stabilizing

ligand.[9]

Ascorbic Acid (5 mM stock in water, prepare fresh)[9]

2M Triethylammonium acetate buffer (pH 7.0)

DMSO

Procedure:

Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.[9]

Add 2M triethylammonium acetate buffer to a final concentration of 0.2 M.[9]

Add DMSO to a final concentration of 50% by volume and vortex.[9]
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Add the dye-azide stock solution to a final concentration 1.5 times that of the oligonucleotide.

[9] Vortex.

Add ascorbic acid stock solution to a final concentration of 0.5 mM.[9] Vortex.

(Optional but recommended) Degas the solution by bubbling an inert gas (e.g., argon)

through it for 30 seconds.[9]

Add the Copper(II)-TBTA stock to a final concentration of 0.5 mM to initiate the reaction.[9]

Flush the vial with inert gas, cap it tightly, and vortex thoroughly.[9]

Incubate at room temperature overnight.[9]

Purification: Precipitate the labeled nucleic acid using standard ethanol or acetone

precipitation methods to remove excess reagents.[9] The final product can be further purified

by HPLC or PAGE.

Applications in Research and Drug Development
The covalent and specific nature of AF568 alkyne labeling enables a wide range of

applications.

Fluorescence Microscopy: Labeled proteins or nucleic acids can be visualized in fixed or

living cells to study their subcellular localization, dynamics, and interactions.[10] The

brightness and photostability of AF568 are ideal for demanding imaging experiments.[1]

Flow Cytometry: Quantify cell populations based on the presence of a labeled biomolecule

on the cell surface or intracellularly.

Protein-Nucleic Acid Interaction Studies: By labeling one component (e.g., a protein with

AF568), its interaction with an unlabeled partner can be monitored using techniques like

fluorescence polarization or FRET.

High-Content Screening: In drug development, automated microscopy can be used to

assess how compounds affect the localization or expression of a labeled target protein,

providing valuable insights into mechanism of action.
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Caption: Application of an AF568-labeled protein in fluorescence microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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